molecular formula C21H23N5O3S B5803515 N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N'-(2-METHOXYPHENYL)-N'-(4-METHYLBENZENESULFONYL)GUANIDINE

N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N'-(2-METHOXYPHENYL)-N'-(4-METHYLBENZENESULFONYL)GUANIDINE

Cat. No.: B5803515
M. Wt: 425.5 g/mol
InChI Key: LLDWHYNTMHIKBB-UHFFFAOYSA-N
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Description

N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-(2-METHOXYPHENYL)-N’-(4-METHYLBENZENESULFONYL)GUANIDINE is a complex organic compound that belongs to the class of guanidines This compound is characterized by its unique structure, which includes a pyrimidine ring, a methoxyphenyl group, and a methyltoluenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-(2-METHOXYPHENYL)-N’-(4-METHYLBENZENESULFONYL)GUANIDINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting from simple precursors like acetylacetone and urea, the pyrimidine ring can be synthesized through cyclization reactions.

    Introduction of the Methoxyphenyl Group: This step might involve a nucleophilic substitution reaction where a methoxyphenyl halide reacts with an intermediate compound.

    Attachment of the Methyltoluenesulfonyl Group: This can be achieved through sulfonylation reactions using reagents like methyltoluenesulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-(2-METHOXYPHENYL)-N’-(4-METHYLBENZENESULFONYL)GUANIDINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-(2-METHOXYPHENYL)-N’-(4-METHYLBENZENESULFONYL)GUANIDINE depends on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-(2-HYDROXYPHENYL)-N’-(4-METHYLBENZENESULFONYL)GUANIDINE
  • N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-(2-METHOXYPHENYL)-N’-(4-CHLOROBENZENESULFONYL)GUANIDINE

Uniqueness

N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-(2-METHOXYPHENYL)-N’-(4-METHYLBENZENESULFONYL)GUANIDINE is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its methoxyphenyl and methyltoluenesulfonyl groups might contribute to its stability and reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(2-methoxyphenyl)-1-(4-methylphenyl)sulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-14-9-11-17(12-10-14)30(27,28)26(18-7-5-6-8-19(18)29-4)20(22)25-21-23-15(2)13-16(3)24-21/h5-13H,1-4H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDWHYNTMHIKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2OC)C(=NC3=NC(=CC(=N3)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2OC)/C(=N/C3=NC(=CC(=N3)C)C)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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